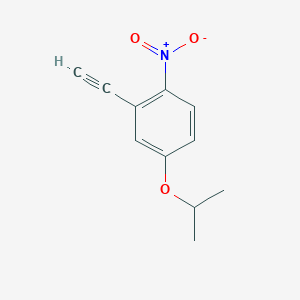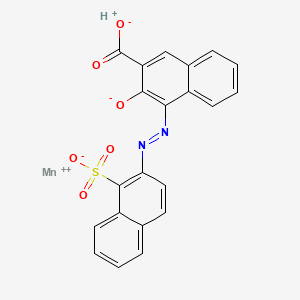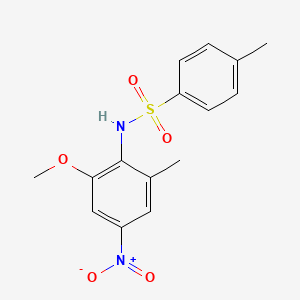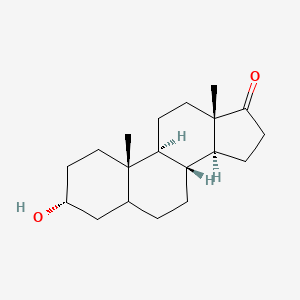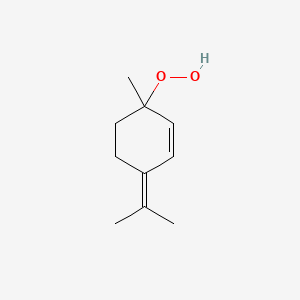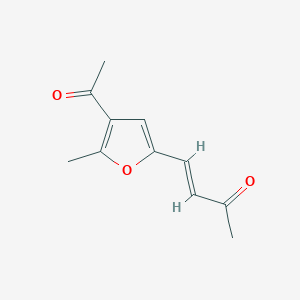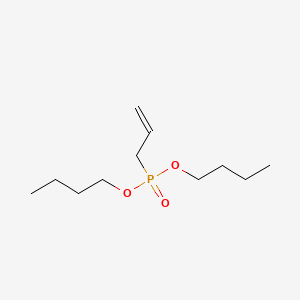
Phosphonic acid, allyl-, dibutyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphonic acid, allyl-, dibutyl ester is an organophosphorus compound characterized by the presence of a phosphonic acid group bonded to an allyl group and two butyl ester groups. This compound is part of the broader class of phosphonate esters, which are known for their diverse applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phosphonic acid, allyl-, dibutyl ester can be synthesized through several methods. One common approach involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the desired phosphonate ester. Another method includes the catalytic cross-coupling reaction, which employs palladium or nickel catalysts to facilitate the formation of the P-C bond .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions under controlled conditions. The Michaelis-Arbuzov reaction is often preferred due to its efficiency and scalability. The reaction is carried out in a solvent such as toluene or xylene, with the temperature maintained between 80°C and 140°C .
Analyse Des Réactions Chimiques
Types of Reactions
Phosphonic acid, allyl-, dibutyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Hydrolysis: In the presence of water and an acid or base catalyst, the ester groups can be hydrolyzed to yield phosphonic acid.
Substitution: The allyl group can undergo substitution reactions with nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid (HCl), while basic hydrolysis employs sodium hydroxide (NaOH).
Substitution: Nucleophiles such as amines or alcohols are used in substitution reactions
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Hydrolysis: Phosphonic acid and butanol.
Substitution: Various substituted phosphonate esters
Applications De Recherche Scientifique
Phosphonic acid, allyl-, dibutyl ester has numerous applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Employed in the synthesis of biologically active compounds and as a probe in biochemical studies.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of flame retardants, plasticizers, and surfactants
Mécanisme D'action
The mechanism of action of phosphonic acid, allyl-, dibutyl ester involves its interaction with various molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. In biological systems, it may inhibit enzymes by mimicking the transition state of enzyme-catalyzed reactions, thereby blocking the active site and preventing substrate binding .
Comparaison Avec Des Composés Similaires
Phosphonic acid, allyl-, dibutyl ester can be compared with other phosphonate esters such as:
- Phosphonic acid, methyl-, dibutyl ester
- Phosphonic acid, ethyl-, dibutyl ester
- Phosphonic acid, propyl-, dibutyl ester
Uniqueness
The allyl group in this compound imparts unique reactivity, allowing for specific substitution reactions that are not possible with other alkyl groups.
Propriétés
Numéro CAS |
4762-64-5 |
|---|---|
Formule moléculaire |
C11H23O3P |
Poids moléculaire |
234.27 g/mol |
Nom IUPAC |
1-[butoxy(prop-2-enyl)phosphoryl]oxybutane |
InChI |
InChI=1S/C11H23O3P/c1-4-7-9-13-15(12,11-6-3)14-10-8-5-2/h6H,3-5,7-11H2,1-2H3 |
Clé InChI |
KDBATBQFNNDWCG-UHFFFAOYSA-N |
SMILES canonique |
CCCCOP(=O)(CC=C)OCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7,8-Diphenyldibenzo[b,e][1,4]dioxine-1-carbonitrile](/img/structure/B13729116.png)

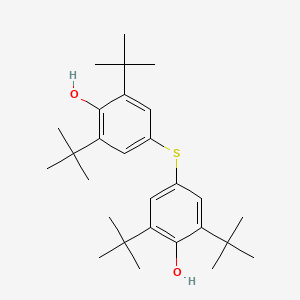
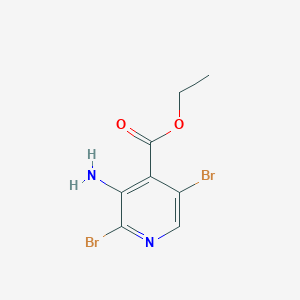
![1-[1-(3-Bromophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13729141.png)
